molecular formula C18H20N4OS B4502300 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide

Cat. No.: B4502300
M. Wt: 340.4 g/mol
InChI Key: YUIYIUVNXAYUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide is a structurally complex organic compound characterized by a triazolo[4,3-a]pyridine core linked to a phenylacetamide group via a propyl chain bearing a methylsulfanyl substituent. This compound shares structural motifs with several pharmacologically active molecules, particularly those targeting kinase inhibition or receptor modulation . Key features include:

  • Triazolo[4,3-a]pyridine core: A nitrogen-rich heterocycle known for its metabolic stability and ability to engage in π-π stacking interactions in biological systems.
  • Phenylacetamide moiety: A common pharmacophore in drug design, contributing to target binding via hydrogen bonding and hydrophobic effects.

The compound’s synthesis likely involves multi-step reactions, including the formation of the triazolopyridine core, alkylation to introduce the methylsulfanyl-propyl chain, and coupling with phenylacetic acid derivatives.

Properties

IUPAC Name

N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-24-12-10-15(18-21-20-16-9-5-6-11-22(16)18)19-17(23)13-14-7-3-2-4-8-14/h2-9,11,15H,10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIYIUVNXAYUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural variations, physicochemical properties, and inferred biological implications.

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Physicochemical Properties Potential Implications
Target Compound Triazolo[4,3-a]pyridine - 3-(methylsulfanyl)propyl
- 2-phenylacetamide
- Density: 1.35 g/cm³
- pKa: ~14.15 (basic)
Enhanced metabolic stability due to triazolo core; moderate lipophilicity from methylsulfanyl.
Compound in Triazolo[4,3-a]pyridine - Ethynyl linkage
- Benzamide with trifluoromethylphenyl
- Crystalline salt forms Improved solubility via salt formation; trifluoromethyl enhances electronegativity.
N-[(4-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide () Triazolo[4,3-b]pyridazine - Pyridin-3-yl
- Methoxyphenyl-sulfanyl
- Higher polarity due to pyridazine and methoxy groups Broader hydrogen-bonding capacity; possible kinase selectivity.

The ethynyl spacer in ’s compound may enhance rigidity, favoring entropic gains in binding .

Functional Group Variations

Compound Name Key Functional Groups Notable Features
Target Compound - Methylsulfanyl
- Phenylacetamide
- Methylsulfanyl improves lipophilicity (LogP ~3.5 estimated).
2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide () - Fluorophenyl-pyrazole
- Ethyl linker
- Fluorine enhances bioavailability; pyrazole adds rigidity .
N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () - Sulfonamide
- Chloro/fluorophenyl
- Sulfonamide increases acidity (pKa ~6–8); halogenated aryl groups improve target affinity .

Key Insight : Sulfonamide-containing analogs () exhibit distinct acid-base properties compared to acetamide derivatives, which may influence ionization state and membrane permeability. Fluorine or chlorine substituents () enhance binding through halogen bonds and hydrophobic interactions.

Sulfanyl vs. Non-Sulfanyl Analogs

Compound Name Sulfanyl Presence Structural Impact
Target Compound Yes (methylsulfanyl) - Moderate lipophilicity; potential for disulfide bond formation in vivo.
N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide () Yes (sulfanyl-acetamide) - Sulfanyl bridges may stabilize protein-ligand interactions via sulfur-aromatic contacts .
2-(1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide () Yes (methylsulfanyl) - Indole moiety introduces π-π stacking potential; similar lipophilicity to target compound .

Key Insight : Sulfanyl groups are prevalent in analogs (), suggesting a role in redox modulation or covalent binding. The target compound’s methylsulfanyl group may confer stability against oxidative metabolism compared to unsubstituted alkyl chains.

Biological Activity

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5OSC_{20}H_{21}N_{5}OS, with a molecular weight of approximately 379.48 g/mol. The compound features various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notable mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and phosphatases, which play crucial roles in cell signaling and regulation.
  • Receptor Modulation : It can modulate the activity of certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
  • Anti-inflammatory Agents : The compound may reduce inflammation by modulating immune responses.
  • Neurological Disorders : Potential applications in treating neurological conditions through receptor modulation have been explored.

In Vitro Studies

In vitro studies have demonstrated promising antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : The compound exhibited significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

A recent study evaluated the compound's effects on Xanthomonas oryzae, a bacterial pathogen affecting rice crops. The results indicated that the compound caused cell membrane disruption in bacteria, leading to cell death .

Study Pathogen MIC (µM) Effect Observed
Study 1Xanthomonas oryzae156.7Cell membrane rupture
Study 2Staphylococcus aureus100Inhibition of growth

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies suggest that modifications to the methylsulfanyl group and the triazolo moiety may enhance biological activity. For example:

  • Substituent Variations : Changing substituents on the phenyl ring can significantly affect the potency and selectivity of the compound against specific targets.

Q & A

What are the recommended synthetic strategies for N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide, and how can reaction conditions be optimized to enhance yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting with the preparation of triazolo[4,3-a]pyridine and phenylacetamide intermediates, followed by coupling via a methylsulfanyl-propyl linker. Key steps include:

  • Intermediate Preparation : Synthesis of the triazolo[4,3-a]pyridine core using cyclization reactions (e.g., condensation of hydrazine derivatives with pyridine precursors) .
  • Coupling Reactions : Thiol-ene "click" chemistry or nucleophilic substitution to attach the methylsulfanyl-propyl group .
  • Optimization : Control reaction temperature (60–80°C for cyclization), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd or Cu for cross-coupling steps . Purification via column chromatography or recrystallization ensures >95% purity .

Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the triazolo-pyridine ring and methylsulfanyl-propyl linkage. Aromatic protons in the phenylacetamide moiety appear as distinct multiplet signals (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C21H22N4OS2C_{21}H_{22}N_4OS_2) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity. A C18 column and gradient elution (acetonitrile/water + 0.1% TFA) resolve impurities <0.5% .

How can researchers resolve contradictions in reported biological activities of triazolo[4,3-a]pyridine derivatives across different experimental models?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions, cellular models, or compound stability. Strategies include:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural Analog Comparison : Benchmark against analogs like N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yltriazolo[4,3-a]pyrazin-2-yl)acetamide to isolate substituent-specific effects .

What methodologies are employed to investigate the polymorphic behavior of this compound, and how do different crystalline forms impact its physicochemical properties?

Level: Advanced
Methodological Answer:

  • Polymorph Screening : Use solvent/anti-solvent crystallization (e.g., ethanol/water) under varied temperatures to isolate forms. Monitor via X-ray powder diffraction (XRPD) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions. For example, Form I (mp 168°C) vs. Form II (mp 155°C) .
  • Impact on Solubility : Amorphous forms may exhibit 2–3x higher aqueous solubility than crystalline counterparts, critical for bioavailability .

In designing in vitro assays to evaluate the pharmacological potential of this compound, what controls and validation steps are critical to ensure data reliability?

Level: Advanced
Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., imatinib for kinase assays) and vehicle-only treatments .
  • Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) to calculate IC50_{50}/EC50_{50} values. Use nonlinear regression models (e.g., GraphPad Prism) .
  • Off-Target Screening : Assess selectivity via panels (e.g., Eurofins CEREP panel) to rule out GPCR or ion channel interactions .
  • Data Reprodubility : Triplicate runs with independent compound batches and blinded analysis to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.